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Compound of Interest

Compound Name: Antitumor agent-110

Cat. No.: B12378927 Get Quote

Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROteolysis TArgeting

Chimera (PROTAC) protein degrader.[1][2] It is designed to selectively target the Androgen

Receptor (AR) for ubiquitination and subsequent proteasomal degradation.[1][2] This

mechanism of action is distinct from traditional AR inhibitors, offering a potential advantage in

overcoming resistance.[1]

Mechanism of Action
Bavdegalutamide functions by recruiting the cereblon-containing E3 ubiquitin ligase to the

Androgen Receptor. This proximity induces the polyubiquitination of AR, marking it for

degradation by the proteasome. This "catalytic" or iterative process allows a single molecule of

Bavdegalutamide to induce the degradation of multiple AR proteins.
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Mechanism of Action of Bavdegalutamide (ARV-110)
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Bavdegalutamide's PROTAC mechanism of action.
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In Vivo Dosage and Administration
The following table summarizes the in vivo dosages of Bavdegalutamide used in preclinical

studies.

Animal
Model

Tumor
Model

Dosage
Administr
ation
Route

Dosing
Schedule

Key
Findings

Referenc
e

CB17/SCI

D Mice

VCaP

Xenograft

(castrated)

3 mg/kg Oral Daily

Combinatio

n with

abiraterone

showed

greater

tumor

growth

inhibition.

CB17/SCI

D Mice

VCaP

Xenograft

(intact)

3 mg/kg

and 10

mg/kg

Oral Daily

Showed

substantial

tumor

growth

inhibition

(60% and

70%

respectivel

y).

Rats -

15 mg/kg

and 45

mg/kg

Oral -

Induced

prostate

involution

in a dose-

dependent

manner.

Experimental Protocols
VCaP Xenograft Model in Mice:
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Cell Culture: VCaP cells are cultured in phenol red-free DMEM supplemented with 5%

charcoal-stripped FBS.

Animal Model: Male CB17/SCID mice are used. For castrated models, surgical castration is

performed.

Tumor Implantation: VCaP tumor cells are subcutaneously implanted in the dorsal flank of

the mice.

Treatment: Once tumors reach a specified volume, mice are randomized into treatment

groups. Bavdegalutamide is prepared in a vehicle of 5% DMSO and 95% (2% Tween

80/PEG 400) for oral administration.

Monitoring: Tumor volume and body weight are measured regularly. At the end of the study,

tumors can be harvested for analysis of AR protein levels.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Xenograft Model Experimental Workflow

Start

VCaP Cell Culture

Subcutaneous Implantation
in SCID Mice

Tumor Growth Monitoring

Randomization into
Treatment Groups

Oral Administration of
Bavdegalutamide or Vehicle

Tumor Volume and
Body Weight Measurement

Study Endpoint

Tumor Harvest and
AR Protein Analysis

End

Click to download full resolution via product page

A typical workflow for in vivo xenograft studies.
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ED-110: An Indolocarbazole Antitumor Agent
ED-110 is an indolocarbazole compound that acts as a potent topoisomerase I inhibitor. It has

shown efficacy against a range of murine and human tumor models.

Mechanism of Action
ED-110 inhibits topoisomerase I, an enzyme crucial for DNA replication and transcription. By

inhibiting this enzyme, ED-110 leads to DNA damage and ultimately cell death in rapidly

dividing cancer cells.

In Vivo Dosage and Administration
The table below outlines the in vivo dosages for ED-110 from preclinical evaluations.
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Animal
Model

Tumor
Model

Dosage
Administr
ation
Route

Dosing
Schedule

Key
Findings

Referenc
e

Mice
P388

Leukemia

<2.5

mg/kg/day

Intraperiton

eal (i.p.)

Daily for 10

days

Increased

lifespan by

over two-

fold.

Mice

L1210,

L5178Y, or

EL4 Murine

Leukemia

Not

specified

Intraperiton

eal (i.p.)
-

Increased

survival

period by

more than

two-fold.

Mice

Meth A

Fibrosarco

ma

Not

specified
- -

Effective

against

spontaneo

us

metastasis.

Mice

MKN-45

Human

Stomach

Cancer

Xenograft

Not

specified
- -

Effective

against

tumor

growth.

Mice

Colon 26

and IMC

Carcinoma

(s.c.

implanted)

Not

specified
- -

Effective

against

tumor

growth.

The maximum tolerated dose for P388 leukemia-bearing mice was >160 mg/kg/day for 10 days

via i.p. administration.

Experimental Protocols
Murine Leukemia Model:
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Animal Model: Appropriate mouse strains are used for the specific leukemia cell line (e.g.,

DBA/2 mice for P388).

Tumor Implantation: Murine leukemia cells (e.g., P388, L1210) are implanted

intraperitoneally.

Treatment: Treatment with ED-110 or vehicle is initiated, typically one day after tumor

implantation, and administered intraperitoneally for a specified number of days.

Monitoring: The primary endpoint is the survival time of the mice. The increase in lifespan is

calculated as a percentage.

Antitumor agent-110 (compound 13)
Limited information is available for a compound referred to as "Antitumor agent-110
(compound 13)". It is described as an anticancer imidazotetrazine that induces apoptosis and

arrests the cell cycle at the G2/M phase. No in vivo dosage data for this specific compound was

found in the provided search results. It is noted as a click chemistry reagent containing an

alkyne group.

In summary, for researchers investigating "Antitumor agent-110," it is crucial to identify the

specific compound of interest. Bavdegalutamide (ARV-110) has the most extensive publicly

available preclinical data regarding in vivo dosage and protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Bavdegalutamide (ARV-110): An Androgen Receptor
PROTAC Degrader]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12378927#antitumor-agent-110-dosage-for-in-vivo-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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